![molecular formula C6H12N4 B2969876 N-[(3-Methyltriazol-4-yl)methyl]ethanamine CAS No. 1597300-38-3](/img/structure/B2969876.png)
N-[(3-Methyltriazol-4-yl)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(3-Methyltriazol-4-yl)methyl]ethanamine” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds involves designing, synthesizing, and characterizing a series of novel triazole-based compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of triazole compounds is determined using single crystal X-ray diffraction . Theoretical and experimental results are compared to ensure compatibility . The geometric parameters from both investigation techniques are quite compatible .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .Applications De Recherche Scientifique
DNA Binding and Cytotoxicity Studies of Cu(II) Complexes
Cu(II) complexes of tridentate ligands, including N-[(3-Methyltriazol-4-yl)methyl]ethanamine derivatives, have been synthesized and characterized. These complexes demonstrated good DNA binding propensity, indicating their potential application in the study of DNA interactions and as tools in molecular biology. The complexes also showed cytotoxicity against various cancer cell lines, suggesting their potential use in developing novel anticancer agents (Kumar et al., 2012).
Antiviral Activity Against COVID-19 Main Protease
This compound derivatives were investigated for their antiviral activity against the main protease of the coronavirus (COVID-19), showing good docking scores. This research highlights the potential application of these compounds in designing inhibitors to combat COVID-19, emphasizing their importance in drug discovery for emerging infectious diseases (Rashdan et al., 2021).
Click Chemistry in Drug Discovery
The applications of click chemistry, particularly involving triazole formations such as those found in this compound, are increasingly significant in drug discovery. These reactions are used in synthesizing bioconjugates for drug development, highlighting the utility of this compound structures in creating new therapeutics (Kolb & Sharpless, 2003).
MRI Contrast Agents
Studies on GdDO3A-type bismacrocyclic complexes, including derivatives of this compound, as potential "smart" magnetic resonance imaging (MRI) contrast agents, have been conducted. These complexes' sensitivity toward Ca2+ ions was explored for developing advanced MRI contrast agents that can provide more detailed and precise imaging for diagnostic purposes (Mishra et al., 2008).
Mécanisme D'action
The mode of action of triazole derivatives generally involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact targets and mode of action can vary widely depending on the specific structure of the compound and its functional groups .
The pharmacokinetics of triazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .
The action environment, including factors such as pH, temperature, and presence of other substances, can influence the stability, efficacy, and action of the compound .
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-methyltriazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-3-7-4-6-5-8-9-10(6)2/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOPPJKVWGIQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2969793.png)


![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2969804.png)
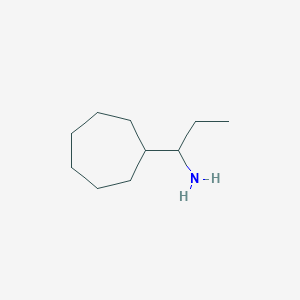
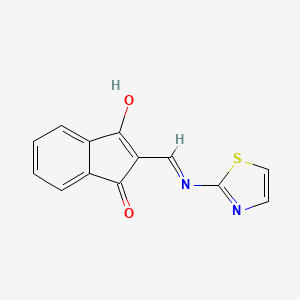
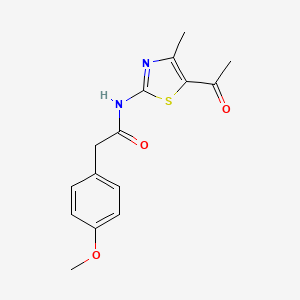
![(E)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2969809.png)
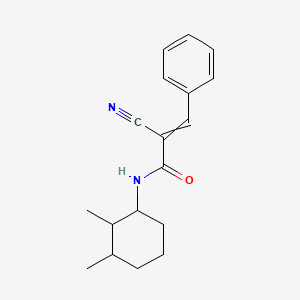
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2969812.png)
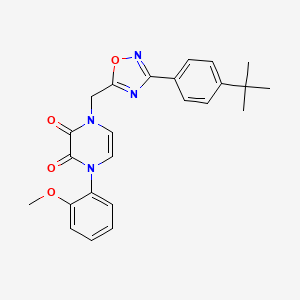
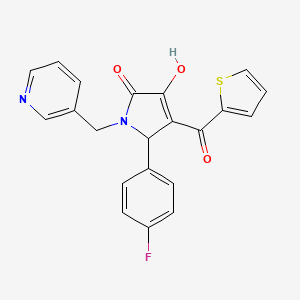
![(Z)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2969815.png)
